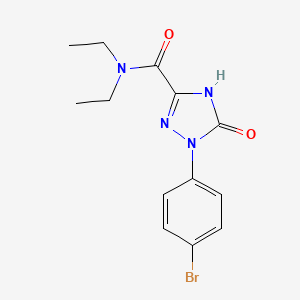![molecular formula C7H14ClNO B13906424 6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)
6-Azabicyclo[3.2.1]octan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various stereoisomers and functionalized derivatives of this compound .
Scientific Research Applications
6-Azabicyclo[3.2.1]octan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows the compound to act as a ligand for various receptors, influencing neurotransmitter release and uptake. This makes it a valuable compound in the study of neurological processes and drug development .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another member of the tropane alkaloid family with similar biological activities.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: A structurally related compound used in organic synthesis.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(3-7)8-4-5;/h5-9H,1-4H2;1H |
InChI Key |
CKJWJUABUSULTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1NC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



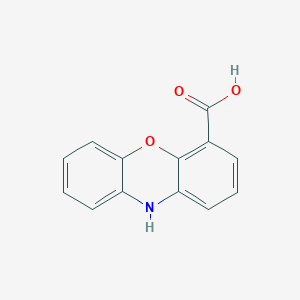
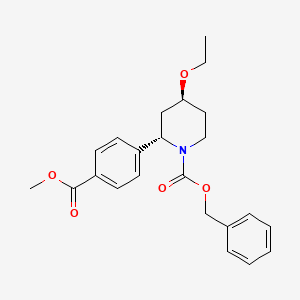
![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)
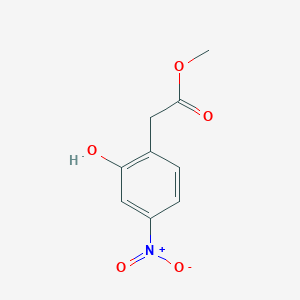
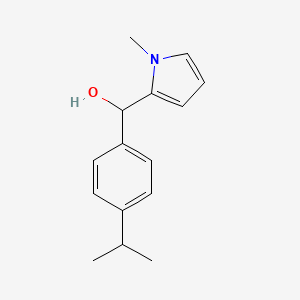
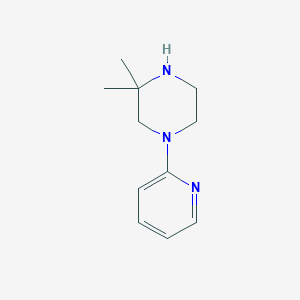

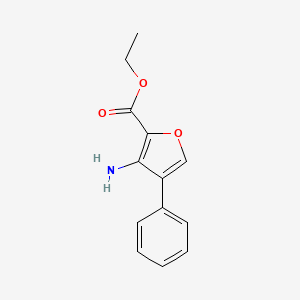
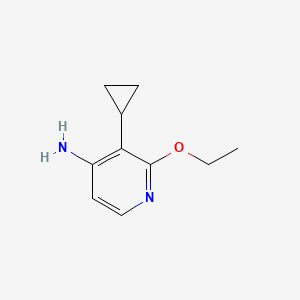
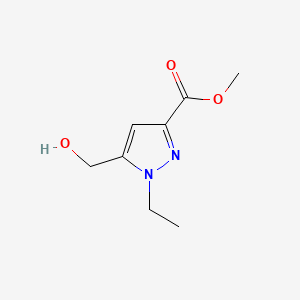
![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)
